molecular formula C11H11N5O3 B3061572 6-(BENZYLOXY)-5-NITROPYRIMIDINE-2,4-DIAMINE CAS No. 127116-64-7

6-(BENZYLOXY)-5-NITROPYRIMIDINE-2,4-DIAMINE

Cat. No.: B3061572
CAS No.: 127116-64-7
M. Wt: 261.24 g/mol
InChI Key: VLVHHGNPHBVEIG-UHFFFAOYSA-N
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Description

6-(BENZYLOXY)-5-NITROPYRIMIDINE-2,4-DIAMINE is a useful research compound. Its molecular formula is C11H11N5O3 and its molecular weight is 261.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

127116-64-7

Molecular Formula

C11H11N5O3

Molecular Weight

261.24 g/mol

IUPAC Name

5-nitro-6-phenylmethoxypyrimidine-2,4-diamine

InChI

InChI=1S/C11H11N5O3/c12-9-8(16(17)18)10(15-11(13)14-9)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15)

InChI Key

VLVHHGNPHBVEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2[N+](=O)[O-])N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4 -Diamino-6-chloro-5-nitropyrimidine (O'Brien et. al., J. Med. Chem., 9, 573-575 (1966)) (1.0 g, 5.28 mmol) was added to a solution of sodium (0.14 g, 6.08 mmol) in benzyl alcohol (9 mL). The solution was heated in a 160° C. oil bath for 3.5 h and the solvent was evaporated under reduced pressure to provide a yellow solid. This solid was washed with water, and air dried. Crystallization from benzene/ether gave a pale yellow filamentous solid: yield, 0.69 g (50%); mp 194°-195° C. (171° C.; Kosary et. al., Acta. Pharm. Hung., 49, 241-247 (1989)); UV (pH 1) λmax 236 nm (sh) (ε=1.452×104) 264 (0.522×104) 321 (1.294×104); (pH 6.9) 242 (sh) (0.965×104), 337 (1.493×104); (pH 13 ) 242 (sh) (0.952×104), 338 (1.479×104); 1H NMR δ5.43 (s, 2H, ARCH2), 7.26 (br s, 2H, NH2, exchange with D2O), 7.33-7.51 (m, 5H, ArH), 7.93 (br s, 2H, NH2, exchange with D2O); MS (EI) calcd. m/z for C11H11N5O3 261.0861, found 261.0866; Anal. (C11H11N5O3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
λmax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
242
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
242
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C11H11N5O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,4-Diamino-6-chloro-5-nitropyrimidine (O'Brien et. al., J. Med. Chem., 9, 573-575 (1966)) (1.0 g, 5.28 mmol) was added to a solution of sodium (0.14 g, 6.08 mmol) in benzyl alcohol (9 mL). The solution was heated in a 160° C. oil bath for 3.5 h and the solvent was evaporated under reduced pressure to provide a yellow solid. This solid was washed with water, and air dried. Crystallization from benzene/ether gave a pale yellow filamentous solid: yield, 0.69 g (50%); mp 194-195° C. (171° C.; Kosary et. al., Acta. Phazm. Hung., 49, 241-247 (1989)); UV (pH 1) lmax 236 nm (sh) (e=1.452×104), 264 (0.522×104), 321 (1.294×104); (pH 6.9) 242 (sh) (0.965×104), 337 (1.493×104); (pH 13) 242 (sh) (0.952×104), 338 (1.479×104); 1H NMR d 5.43 (s, 2 H, ArCH2), 7.26 (br s, 2 H, NH2, exchange with D2O), 7.33-7.51 (m, 5 H, ArH), 7.93 (br s, 2 H, NH2, exchange with D2O); MS (EI) calcd. m/z for C11H11N5O3 261.0861, found 261.0866; Anal. (C11H11N5O3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
242
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
242
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C11H11N5O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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